6-Iodoisoquinoline
Overview
Description
6-Iodoisoquinoline: is an aromatic heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of an iodine atom at the sixth position of the isoquinoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
6-Iodoisoquinoline, also known as EQ-6, primarily targets the chaperone domain of heat shock protein 90 . This protein plays a crucial role in maintaining cellular homeostasis and is involved in several cellular processes, including protein folding, degradation, and signal transduction .
Mode of Action
EQ-6 interacts with its target by inhibiting the chaperone domain of heat shock protein 90 . This inhibition prevents axon degeneration in primary dorsal root ganglion neurons in vitro . The interaction of EQ-6 with its target preserves the levels of nicotinamide adenine dinucleotide (NAD), a key metabolite in the programmed axon degeneration pathway .
Biochemical Pathways
The primary biochemical pathway affected by EQ-6 is the programmed axon degeneration pathway . By preserving the levels of NAD, EQ-6 prevents axon degeneration, which is associated with chemotherapy-induced peripheral neuropathy (CIPN) . The compound also reduces tissue levels of SF3B2, a potential biomarker of target engagement .
Pharmacokinetics
The oral bioavailability of EQ-6 is about 10%, partly due to rapid metabolism in the liver . Despite this, EQ-6 is concentrated in neural tissues , suggesting that it can reach its target sites effectively.
Result of Action
The molecular effect of EQ-6’s action is the preservation of NAD levels, which prevents axon degeneration . At the cellular level, EQ-6 prevents the loss of epidermal nerve fibers in a mouse model of CIPN induced by paclitaxel . These effects suggest that EQ-6 could be a potential therapeutic agent for preventing CIPN.
Action Environment
Factors such as behaviors, nutrition, and exposure to chemicals and industrial pollutants can have epigenetic effects . Therefore, these factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Iodoisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and drugs . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, thereby affecting cellular energy metabolism and redox states . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of specific enzymes, such as CYP1A2, leading to their inhibition . This binding is facilitated by the iodine atom, which enhances the compound’s affinity for the enzyme. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 . The metabolism of this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s interaction with NAD-dependent enzymes can affect cellular redox states and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, such as the liver and brain . Its distribution is influenced by factors such as lipophilicity and the presence of transport proteins that facilitate its uptake and efflux.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iodoisoquinoline can be synthesized through various methods, including:
Palladium-Catalyzed Coupling: This method involves the coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Sequential Coupling-Immination-Annulation: This method uses ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.
Copper(I)-Catalyzed Tandem Reaction: This involves the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile to produce densely functionalized isoquinolines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substituted Isoquinolines: Products with various functional groups replacing the iodine atom.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydrogenated isoquinoline rings.
Scientific Research Applications
6-Iodoisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Iodoisoquinoline can be compared with other isoquinoline derivatives:
Isoquinoline: The parent compound without the iodine substitution.
6-Bromoisoquinoline: Similar structure with a bromine atom instead of iodine.
6-Chloroisoquinoline: Contains a chlorine atom at the sixth position.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties, making it a valuable intermediate for further functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
6-iodoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUNAKZXZRFMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506651 | |
Record name | 6-Iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75476-84-5 | |
Record name | 6-Iodoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75476-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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